Technical Monograph: 3,5-Dichloro-4-methylbenzoic Acid
Technical Monograph: 3,5-Dichloro-4-methylbenzoic Acid
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental rigor, self-validating protocols, and authoritative data.
Executive Summary
3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1) is a specialized halogenated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2][3] Structurally, it features a sterically crowded core due to the flanking chlorine atoms adjacent to the methyl group, and a reactive carboxylic acid tail. This steric hindrance makes it a valuable scaffold for designing metabolically stable drugs and pesticides (e.g., as a degradation marker of the fungicide Zoxamide).
This guide provides a validated technical profile, focusing on scalable synthesis via electrophilic aromatic substitution, analytical characterization standards, and downstream utility in medicinal chemistry.
Chemical & Physical Profile
The following data aggregates experimental values relevant for process optimization and handling.
| Property | Value | Method/Source |
| Molecular Formula | C₈H₆Cl₂O₂ | Stoichiometry |
| Molecular Weight | 205.04 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 187–189 °C | Capillary Method [1] |
| Boiling Point | ~330 °C (at 760 mmHg) | Predicted [2] |
| Solubility | Soluble in DMSO, Methanol, EtOAc; Insoluble in Water | Gravimetric |
| pKa | ~3.5–3.8 (Predicted) | Potentiometric Titration |
| Flash Point | >150 °C | Closed Cup |
Synthetic Methodologies
Primary Route: Electrophilic Chlorination of p-Toluic Acid
The most robust industrial synthesis involves the direct chlorination of p-toluic acid. This method leverages the ortho-directing power of the methyl group, which is stronger than the meta-directing carboxyl group, though the positions adjacent to the methyl are sterically accessible enough for chlorination.
Reaction Logic:
-
Substrate: p-Toluic acid (4-methylbenzoic acid).
-
Reagent: Chlorine gas (
) or Sulfuryl chloride ( ). -
Catalyst: Lewis acid (e.g.,
or ) to enhance electrophilicity. -
Solvent: Chlorobenzene or Dichloromethane (DCM) to maintain solubility of the intermediate monochloride.
Protocol: Laboratory Scale Synthesis (100g Batch)
Note: This protocol assumes standard Schlenk line techniques.
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube (sparger). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Charging: Charge the flask with p-Toluic acid (136.0 g, 1.0 mol) and 1,2-Dichloroethane (500 mL) . Add Anhydrous
(3.0 g) as catalyst. -
Chlorination: Heat the mixture to 55–60 °C . Slowly bubble Chlorine gas (
) through the sparger.-
Process Control: Monitor reaction progress via HPLC every 30 minutes. The reaction proceeds through the 3-chloro intermediate.
-
Endpoint: Stop addition when p-toluic acid is <0.5% and the monochloro intermediate is <2.0%.
-
-
Workup:
-
Purge the solution with Nitrogen (
) for 30 minutes to remove residual and HCl. -
Cool to room temperature.[1] The product may precipitate; if not, concentrate the solvent under reduced pressure to ~20% volume.
-
Add n-Hexane (300 mL) to induce crystallization.
-
-
Purification: Filter the solid and wash with cold water (2 x 200 mL) followed by cold hexane (100 mL). Recrystallize from Methanol/Water (8:2) if purity is <98%.
-
Yield: Expected yield is 85–90% (approx. 175–185 g).
Alternative Route: Oxidative Chlorination (Green Chemistry)
For labs avoiding
-
Reagents: 30%
, 30% HCl.[4] -
Mechanism: In situ generation of
equivalents. -
Advantage: Water is the primary byproduct; avoids hazardous gas cylinders.
Synthesis Workflow Visualization[6]
Figure 1: Step-wise industrial synthesis pathway via electrophilic aromatic substitution.
Applications & Utility
Agrochemical Stability (Zoxamide Context)
3,5-Dichloro-4-methylbenzoic acid is a known environmental metabolite of Zoxamide (a benzamide fungicide).[3] In development, this compound serves as a reference standard for:
-
Residue Analysis: Validating safety limits in crops (grapes, potatoes).
-
Soil Degradation Studies: Tracking the hydrolytic cleavage of the amide bond in Zoxamide [3].
Medicinal Chemistry Scaffold
The 3,5-dichloro substitution pattern provides unique pharmacochemical properties:
-
Metabolic Blockade: The chlorine atoms block the meta positions from CYP450-mediated oxidation.
-
Lipophilicity: Increases
, improving membrane permeability compared to the non-chlorinated analog. -
Acid Isostere: The carboxylic acid can be converted to bioisosteres (e.g., tetrazoles) or coupled to amines to form stable amides (e.g., in transthyretin stabilizers similar to Tafamidis, although Tafamidis itself uses the 3,5-dichloro (des-methyl) analog) [4].
Analytical Characterization
To ensure scientific integrity, the synthesized material must meet the following criteria.
Nuclear Magnetic Resonance (NMR)[6][7][8]
-
Solvent: DMSO-
-
NMR (400 MHz):
- 13.40 (s, 1H, -COOH) – Broad singlet, exchangeable.
- 7.85 (s, 2H, Ar-H) – Aromatic protons are equivalent due to symmetry.
- 2.45 (s, 3H, -CH3) – Methyl group shielded by ortho-chlorines.
-
Interpretation: The singlet at 7.85 ppm confirms the symmetric substitution of chlorines at positions 3 and 5.
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV @ 230 nm.
-
Retention Time: Expect elution ~8–10 min (highly dependent on flow rate).
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, although the compound is relatively stable.
-
Spill: Sweep up dry solid to avoid dust generation. Neutralize residue with weak bicarbonate solution.
References
-
Sigma-Aldrich. Product Specification: 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1).[1][3] Retrieved from
-
PubChem. Compound Summary: 3,5-Dichloro-4-methylbenzoic acid.[3] National Library of Medicine. Retrieved from
-
Kiefer, P., et al. (2019). Swiss Pesticides and Metabolites: Environmental Transformation of Zoxamide.[3] DOI: 10.5281/zenodo.3544759.[3] Retrieved from
-
BenchChem. Applications of Dichlorobenzoic Acids in Pharmaceutical Synthesis. Retrieved from
Visualizing the Utility Map
Figure 2: Downstream utility and application areas.
